molecular formula C14H16Cl2N4OS B6445430 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640966-31-8

1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6445430
CAS RN: 2640966-31-8
M. Wt: 359.3 g/mol
InChI Key: YOBHBRXZPMVMFX-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-(2,3-dichlorophenyl)piperazine , which is a chemical compound from the phenylpiperazine family. It’s used as a precursor in the synthesis of certain drugs .


Molecular Structure Analysis

The molecular structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, includes a piperazine ring with a 2,3-dichlorophenyl group attached . The additional components in your compound would modify this basic structure, but without specific information, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For instance, 1-(2,3-dichlorophenyl)piperazine is reported to be a brown oil with a melting point of 242 to 244 °C .

Scientific Research Applications

Chemical Biology and Medicinal Chemistry

1-(2,3-DCPP) serves as a valuable tool compound in chemical biology and medicinal chemistry. Scientists use it to probe receptor binding sites, develop ligands, and explore structure-activity relationships. Its versatility contributes to drug discovery efforts.

For more information, you can refer to the product details from Thermo Scientific and Sigma-Aldrich .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some phenylpiperazines act on the central nervous system, interacting with dopamine and serotonin receptors .

properties

IUPAC Name

5-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4OS/c1-21-9-12-17-14(22-18-12)20-7-5-19(6-8-20)11-4-2-3-10(15)13(11)16/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHBRXZPMVMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

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